![molecular formula C21H24N2O9S2 B236041 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate CAS No. 136743-24-3](/img/structure/B236041.png)
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate is a chemical compound with a molecular formula of C22H26N2O9S2. It is a white crystalline powder with a molecular weight of 534.6 g/mol. This compound is synthesized using a specific method and has various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the inhibition of enzyme activity. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and inhibitor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate vary depending on the specific enzyme and inhibitor. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate in lab experiments include its specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential for the development of new drugs. The limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate include the development of new inhibitors for specific enzymes, the study of the compound's effects on different cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the reaction between 2-(2-aminoethylthio)ethanol and 4-nitrophenyl chloroformate in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate has various scientific research applications. It is commonly used in the study of enzyme inhibitors and their mechanisms of action. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and cancer.
Propiedades
Número CAS |
136743-24-3 |
|---|---|
Nombre del producto |
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
Fórmula molecular |
C21H24N2O9S2 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
2-[2-[[2-hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C21H24N2O9S2/c1-30-16-6-2-14(3-7-16)19(25)34-20(26)18(24)22-10-12-33-13-11-31-21(27)32-17-8-4-15(5-9-17)23(28)29/h2-9,19-20,25-26H,10-13H2,1H3,(H,22,24) |
Clave InChI |
ZCHRAGIQKGCBAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Sinónimos |
4-MTASNC S-(4-methoxybenzyl)thioglycolylaminoethylsulfonylethyl-4-nitrophenyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



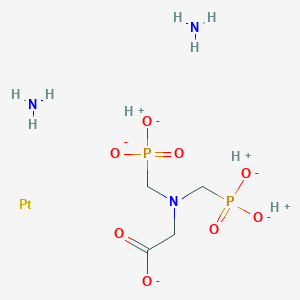
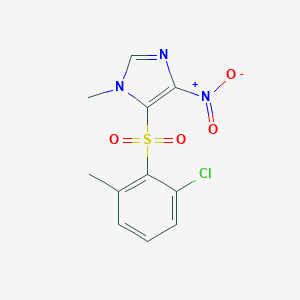
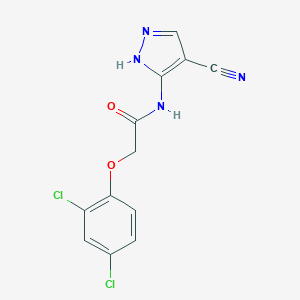
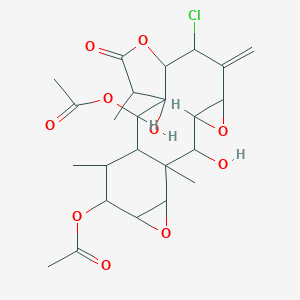
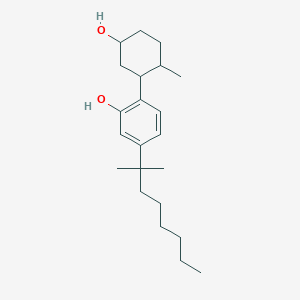
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
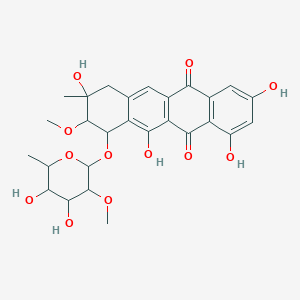

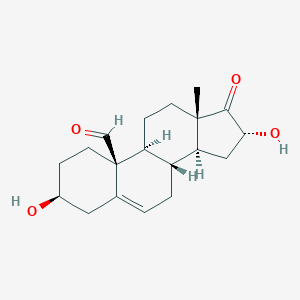

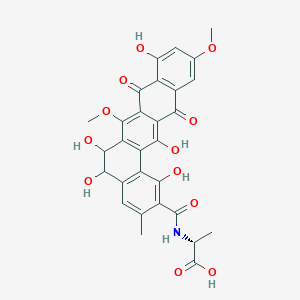
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)